molecular formula C11H11NO5 B2743560 (([(1E)-1-(1,3-Benzodioxol-5-yl)ethylidene]amino)oxy)acetic acid CAS No. 855716-75-5

(([(1E)-1-(1,3-Benzodioxol-5-yl)ethylidene]amino)oxy)acetic acid

Cat. No.: B2743560
CAS No.: 855716-75-5
M. Wt: 237.211
InChI Key: HEHGIGQYINOBGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(([(1E)-1-(1,3-Benzodioxol-5-yl)ethylidene]amino)oxy)acetic acid is a complex organic compound characterized by the presence of a benzo[d][1,3]dioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (([(1E)-1-(1,3-Benzodioxol-5-yl)ethylidene]amino)oxy)acetic acid typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(([(1E)-1-(1,3-Benzodioxol-5-yl)ethylidene]amino)oxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzo[d][1,3]dioxole moiety using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of (([(1E)-1-(1,3-Benzodioxol-5-yl)ethylidene]amino)oxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further studies are needed to elucidate the precise molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(([(1E)-1-(1,3-Benzodioxol-5-yl)ethylidene]amino)oxy)acetic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5/c1-7(12-17-5-11(13)14)8-2-3-9-10(4-8)16-6-15-9/h2-4H,5-6H2,1H3,(H,13,14)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEHGIGQYINOBGR-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOCC(=O)O)C1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OCC(=O)O)/C1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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